molecular formula C14H17ClN2O2S B14355212 N-(2-Chloroethyl)-5-(dimethylamino)naphthalene-1-sulfonamide CAS No. 94194-83-9

N-(2-Chloroethyl)-5-(dimethylamino)naphthalene-1-sulfonamide

Cat. No.: B14355212
CAS No.: 94194-83-9
M. Wt: 312.8 g/mol
InChI Key: QUOQTTRMQLUUKK-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-5-(dimethylamino)naphthalene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-5-(dimethylamino)naphthalene-1-sulfonamide typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with 2-chloroethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-5-(dimethylamino)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amines.

Scientific Research Applications

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use as a chemotherapeutic agent.

    Industry: Utilized in the development of dyes and pigments due to its naphthalene core.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-5-(dimethylamino)naphthalene-1-sulfonamide involves its interaction with biological macromolecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloroethyl)-5-(methylamino)naphthalene-1-sulfonamide
  • N-(2-Chloroethyl)-5-(ethylamino)naphthalene-1-sulfonamide
  • N-(2-Chloroethyl)-5-(dimethylamino)benzene-1-sulfonamide

Uniqueness

N-(2-Chloroethyl)-5-(dimethylamino)naphthalene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the naphthalene ring enhances its stability and potential for diverse applications compared to similar benzene-based compounds.

Properties

CAS No.

94194-83-9

Molecular Formula

C14H17ClN2O2S

Molecular Weight

312.8 g/mol

IUPAC Name

N-(2-chloroethyl)-5-(dimethylamino)naphthalene-1-sulfonamide

InChI

InChI=1S/C14H17ClN2O2S/c1-17(2)13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)16-10-9-15/h3-8,16H,9-10H2,1-2H3

InChI Key

QUOQTTRMQLUUKK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCl

Origin of Product

United States

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